molecular formula C8H9ClFNO B13317480 (1R)-2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol

(1R)-2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol

Cat. No.: B13317480
M. Wt: 189.61 g/mol
InChI Key: PPLFENOCMSQLTD-QMMMGPOBSA-N
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Description

(1R)-2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring. The compound’s stereochemistry is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-chloro-4-fluorobenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3-chloro-4-fluorobenzaldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (1R) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, followed by efficient chiral resolution methods to ensure high yield and purity of the (1R) enantiomer.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(1R)-2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.

    Industry: The compound is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    (1S)-2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol: The racemic mixture containing both (1R) and (1S) enantiomers.

    2-Amino-1-(3-chlorophenyl)ethan-1-ol: A similar compound lacking the fluorine substituent.

Uniqueness: (1R)-2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol is unique due to its specific (1R) configuration and the presence of both chloro and fluoro substituents on the phenyl ring. These structural features contribute to its distinct chemical properties and biological activities, making it valuable for various applications.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(1R)-2-amino-1-(3-chloro-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

PPLFENOCMSQLTD-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Cl)F

Origin of Product

United States

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